

Structural Analogs of NSC-45576 with Improved Bioavailability: A Comparative Development Guide

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Compound of Interest

Compound Name: NSC-45576

CAS No.: 1414586-62-1

Cat. No.: B609659

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Introduction: The Parent Compound & The Bottleneck

NSC-45576 (Chemical Name: 5-[(2-hydroxy-1-naphthalenyl)azo]-2-naphthalenesulfonic acid) is a small-molecule inhibitor identified in high-throughput screens for its ability to disrupt the interaction between the transcription factor CREB (cAMP Response Element Binding protein) and its DNA binding site (CRE), as well as inhibiting EPAC1.

While **NSC-45576** serves as a valuable chemical probe in vitro, its utility in in vivo drug development is severely limited by its physicochemical properties.

The Bioavailability Bottleneck

The structural features that make **NSC-45576** a potent binder in vitro are the very features that abolish its bioavailability in vivo:

- Sulfonic Acid Group (

) : At physiological pH, this group is permanently ionized (negative charge). This prevents passive diffusion across the lipophilic cell membrane (low

), trapping the drug extracellularly.

- Azo Linkage (): Azo dyes are susceptible to reductive cleavage by azoreductases in the liver and gut microbiome, leading to rapid metabolic clearance and potentially toxic aromatic amine byproducts.
- Non-Specificity: The planar, polyaromatic structure acts as a DNA intercalator or "sticky" aggregator, leading to off-target effects (e.g., promiscuous binding to other bZIP transcription factors like C/EBP).

To achieve therapeutic efficacy, structural optimization has shifted toward Scaffold Hopping—moving from charged azo-dyes to neutral Naphthamide derivatives.

Comparative Analysis: Parent vs. Optimized Analogs

The following table compares **NSC-45576** with its key structural evolutions: Naphthol AS-E (the neutral pharmacophore) and 666-15 (the optimized lead).

Feature	NSC-45576 (Parent)	Naphthol AS-E (Direct Analog)	666-15 (Optimized Lead)
Chemical Class	Azo-naphthalene sulfonate	Naphthamide (Neutral)	Naphthamide (Solubilized)
Key Modification	N/A	Removal of Sulfonic Acid & Azo group; replacement with Amide linker.	Addition of 3-aminopropoxy side chain for solubility & permeability.
Target IC50 (CREB)	~3.9 μ M (Low Potency)	~2.9 μ M	~0.08 μ M (80 nM)
Cell Permeability	Very Low (Charged)	Moderate (Lipophilic)	High (Amphiphilic)
Solubility	High (Water) / Low (Lipid)	Poor (Aqueous)	Optimized (Salt form)
Metabolic Stability	Low (Azo reduction)	Moderate	High (Amide stable)
Mechanism	DNA Intercalation / bZIP binding	KID:KIX Interaction Disruptor	Potent CREB-CBP Disruptor

Detailed Analog Breakdown

1. Naphthol AS-E (The Pharmacophore Pivot)

To solve the charge issue of **NSC-45576**, researchers identified Naphthol AS-E.

- **Structural Change:** The azo linkage is replaced by an amide bond, and the sulfonic acid is removed.
- **Result:** This restores membrane permeability. However, Naphthol AS-E suffers from extreme lipophilicity (LogP > 5), resulting in poor aqueous solubility and precipitation in plasma.
- **Prodrug Attempt:** A phosphate prodrug (Naphthol AS-E Phosphate) was synthesized to improve solubility, but it required enzymatic cleavage to become active, introducing variability.

2. 666-15 (The Bioavailable Solution)

666-15 represents the current "gold standard" analog derived from this pharmacophore series.

- **Structural Logic:** It retains the naphthamide core of Naphthol AS-E but incorporates a 3-aminopropoxy side chain.
- **Causality:** The amine group provides an ionizable center (pKa ~9) that allows the molecule to exist as a soluble salt in the gut/blood but deprotonate enough to cross membranes. It also forms critical hydrogen bonds within the CREB-CBP interface, boosting potency by 50-fold over **NSC-45576**.

Experimental Protocols for Validation

To objectively verify the improved bioavailability of an **NSC-45576** analog, the following self-validating workflow must be executed.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this to screen passive diffusion improvements before moving to cells.

- **Preparation:** Dissolve **NSC-45576** and Analog (e.g., 666-15) in DMSO (10 mM stock). Dilute to 10 μ M in PBS (pH 7.4).
- **System Setup:** Use a 96-well PAMPA "sandwich" plate.
 - **Donor Well:** Add 200 μ L of compound solution.
 - **Acceptor Well:** Add 200 μ L of PBS.
 - **Membrane:** Pre-coat the PVDF filter with 4 μ L of 1% Lecithin/Dodecane solution (mimics lipid bilayer).
- **Incubation:** Incubate at 25°C for 18 hours in a humidity chamber.
- **Quantification:** Measure UV absorbance (250–400 nm) of Donor and Acceptor wells.
- **Calculation:**

- Success Criterion: **NSC-45576** should show

cm/s. The analog must exceed

cm/s.

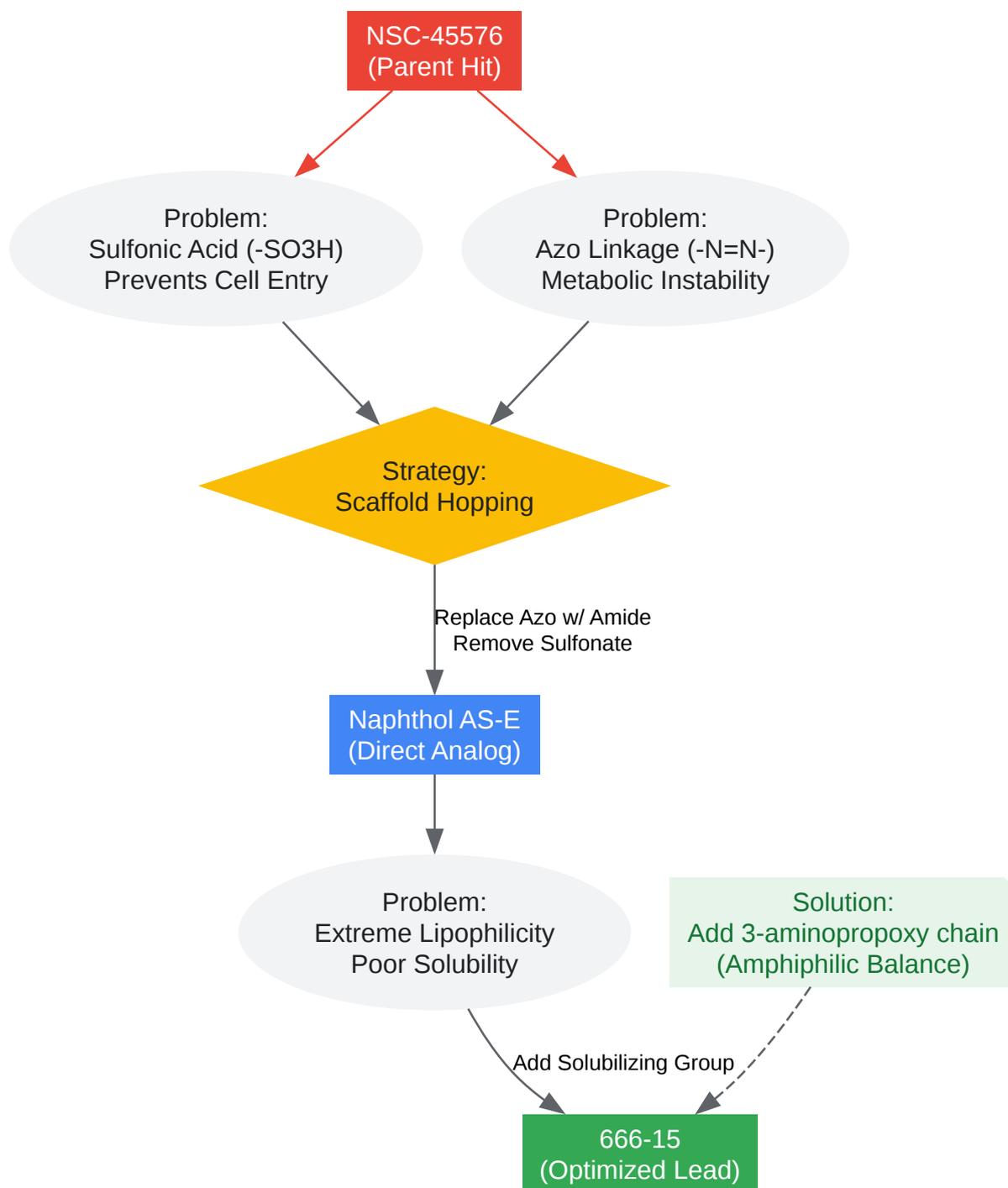
Protocol B: Fluorescence Anisotropy Binding Assay

Validates that structural changes to improve PK did not destroy binding affinity.

- Probe: FITC-labeled CREB peptide (residues 119–146).
- Target: Recombinant KIX domain of CBP (CREB Binding Protein).
- Reaction: Mix 10 nM FITC-CREB and 2 μ M KIX protein in Assay Buffer (50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT).
- Titration: Add serial dilutions of the Analog (0.01 μ M – 100 μ M).
- Measurement: Monitor Fluorescence Polarization (Ex: 485 nm, Em: 525 nm).
- Analysis: Plot Anisotropy (mA) vs. Log[Concentration]. A decrease in anisotropy indicates displacement of the peptide.

Visualizing the Optimization Pathway

The following diagram illustrates the medicinal chemistry logic flow from the initial **NSC-45576** hit to the bioavailable 666-15 lead.

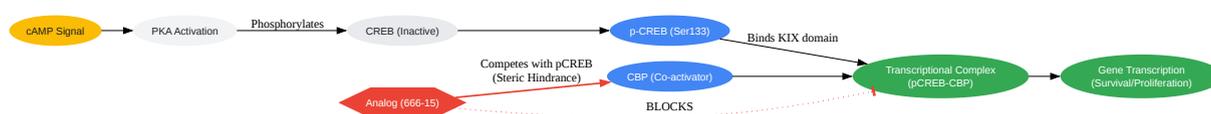


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Caption: Evolution of **NSC-45576** to 666-15 via scaffold hopping and side-chain optimization to resolve permeability and solubility conflicts.

Mechanism of Action: CREB-CBP Disruption

Understanding the target interaction is crucial for designing analogs. **NSC-45576** and its analogs function by occupying the hydrophobic groove on the KIX domain of CBP, preventing the phosphorylated KID domain of CREB from binding.



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Caption: Mechanism of Action. The analog sterically blocks the KIX domain on CBP, preventing the recruitment of p-CREB and halting oncogenic transcription.

Conclusion & Recommendations

For researchers currently utilizing **NSC-45576**, the data indicates that it should be treated solely as a historical hit or an in vitro tool compound. It possesses "PAINS" (Pan-Assay Interference Compounds) characteristics due to the azo-sulfonate motif.

Recommendation:

- For Cell-Based Studies: Transition immediately to 666-15 (CAS: 1433286-70-4). It offers a defined mechanism, nanomolar potency, and verified bioavailability.
- For In Vivo Studies: 666-15 is suitable for intraperitoneal (IP) administration.
- For De Novo Synthesis: If developing new analogs, avoid the azo-linkage entirely. Focus on naphthamide or arylstibonic acid scaffolds, utilizing ether-linked amine side chains to tune the LogP between 2.0 and 3.5 for optimal oral bioavailability.

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